Product packaging for 4-[2-(trimethoxysilyl)ethyl]pyridine(Cat. No.:CAS No. 73324-70-6)

4-[2-(trimethoxysilyl)ethyl]pyridine

Cat. No.: B6307659
CAS No.: 73324-70-6
M. Wt: 227.33 g/mol
InChI Key: JEWZDPPVTXQKCA-UHFFFAOYSA-N
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Description

Contextualization of Silane-Functionalized Pyridine (B92270) Derivatives in Contemporary Materials and Chemical Research

In the realm of modern materials science and chemical research, molecules that possess multiple distinct functional groups, known as heterobifunctional compounds, are of paramount importance. Among these, silane-functionalized pyridine derivatives represent a significant and versatile class of compounds. These molecules uniquely combine the properties of an organosilane with those of a pyridine ring.

The silane (B1218182) group, typically a trimethoxysilyl or triethoxysilyl moiety, serves as a powerful anchor for covalent attachment to a wide variety of inorganic substrates, such as silica (B1680970), glass, and metal oxides. This process, known as surface modification or functionalization, relies on the hydrolysis of the alkoxy groups (e.g., methoxy) to form reactive silanols (Si-OH), which then condense with surface hydroxyl groups to form stable siloxane (Si-O-Substrate) bonds. Silane coupling agents are instrumental in enhancing interfacial adhesion between organic polymers and inorganic fillers, thereby improving the mechanical and thermal properties of composite materials. google.com They are widely employed to bind biomaterials, immobilize catalysts, provide crosslinking, and improve polymer and particle dispersions. gelest.com

Concurrently, the pyridine moiety offers a rich spectrum of chemical functionality. As a nitrogen-containing heteroaromatic ring, it is an excellent ligand for coordinating with a vast array of metal ions. This property is extensively exploited in the development of homogeneous and heterogeneous catalysts. orgchemres.org Furthermore, the pyridine unit can act as a hydrogen bond acceptor and its basic nitrogen atom imparts pH-responsive characteristics to the materials it is incorporated into. nih.gov The π-stacking ability of the pyridine ring also allows it to be used as a building block in the field of supramolecular chemistry. orgchemres.org The convergence of these two functionalities within a single molecule allows for the creation of advanced materials where inorganic surfaces are endowed with specific chemical properties like catalytic activity, sensing capabilities, or tailored surface energy.

Academic Significance and Research Trajectory of 4-[2-(trimethoxysilyl)ethyl]pyridine

The specific compound, this compound, holds particular academic interest due to its precise molecular architecture. It is a bifunctional molecule featuring a pyridine ring linked at the 4-position via an ethyl spacer to a trimethoxysilyl group. This structure positions it as a critical tool for researchers aiming to construct highly ordered and functional surfaces.

The significance of this compound can be deconstructed by analyzing its constituent parts in comparison to its analogs:

The Silane Group: The choice of a trimethoxysilyl group over the more common triethoxysilyl group is noteworthy. Trimethoxysilyl analogues tend to hydrolyze more rapidly due to the higher electrophilicity and lower steric hindrance of the methoxy (B1213986) groups compared to ethoxy groups. This can lead to faster surface functionalization kinetics.

The Linker and Substitution Pattern: The ethyl linker separates the pyridine ring from the silicon atom, providing flexibility and minimizing electronic interference between the two functional ends. The substitution at the 4-position of the pyridine ring is crucial. Unlike its 2-substituted isomer, the nitrogen atom in the 4-position is sterically unhindered and points directly away from the point of attachment, making it highly accessible for subsequent chemical interactions such as metal coordination or acid-base reactions. This is a key advantage for applications in catalysis and sensing, where accessibility of the active site is critical.

Research involving related compounds, such as 4-[2-(triethoxysilyl)ethyl]pyridine, has demonstrated their utility in forming well-defined self-assembled monolayers (SAMs) on surfaces. gelest.com These organized layers serve as platforms for building more complex molecular architectures. Therefore, the academic trajectory for this compound is focused on its use as a superior building block for creating functional interfaces, advanced catalysts, and responsive materials where the orientation and accessibility of the pyridine unit are precisely controlled.

Research Scope and Objectives of the Comprehensive Study

The objective of this article is to provide a focused and comprehensive scientific overview of the chemical compound this compound. The scope is strictly limited to the fundamental chemical and structural aspects of this molecule. This study will detail the known and calculated physicochemical properties of the compound and place it in the context of its closely related chemical analogs to highlight its unique characteristics. The synthesis of such molecules will be discussed through established chemical reactions pertinent to organosilicon chemistry. The overarching goal is to present a clear, scientifically accurate profile of this compound as a molecular building block, elucidating the potential derived from its distinct functional moieties for applications in materials and chemical research.

Physicochemical Data

The following tables provide key physicochemical data for this compound and a comparison with its common analogs. Data for the target compound is calculated based on its chemical structure, as specific experimental data is not widely published, underscoring its status as a specialized research chemical.

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Nametrimethoxy[2-(pyridin-4-yl)ethyl]silane
CAS NumberNot Found in Searched Databases
Molecular FormulaC10H17NO3Si
Molecular Weight227.34 g/mol (Calculated)
Table 2: Comparative Properties of Related Pyridine Silane Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compoundNot FoundC10H17NO3Si227.34 (Calculated)
4-[2-(triethoxysilyl)ethyl]pyridine98299-74-2 epa.govC13H23NO3Si epa.gov269.41 epa.gov
4-[2-(trichlorosilyl)ethyl]pyridine17082-70-1 nih.govC7H8Cl3NSi nih.gov240.59 nih.gov
2-[2-(trimethoxysilyl)ethyl]pyridine27326-65-4C10H17NO3Si227.33

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3Si B6307659 4-[2-(trimethoxysilyl)ethyl]pyridine CAS No. 73324-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxy(2-pyridin-4-ylethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWZDPPVTXQKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=NC=C1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502645
Record name 4-[2-(Trimethoxysilyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73324-70-6
Record name 4-[2-(Trimethoxysilyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Synthesis Strategies for 4 2 Trimethoxysilyl Ethyl Pyridine

Precursor Synthesis and Strategic Functionalization Pathways

The primary and most direct precursor for the synthesis of 4-[2-(trimethoxysilyl)ethyl]pyridine is 4-vinylpyridine (B31050) . The production of 4-vinylpyridine often starts from 4-methylpyridine and paraformaldehyde. google.com This process typically involves a condensation reaction under heat to form an intermediate, which is then dehydrated to yield the vinyl group. google.com

Alternative strategic pathways involve the functionalization of the pyridine (B92270) ring at the C4 position, which is a notable challenge in organic synthesis due to the directing effects of the nitrogen atom. nih.govchemrxiv.org Advanced methods have been developed to overcome this, providing routes to 4-substituted pyridines that could serve as precursors. These strategies include:

Metalation and Capture: Direct deprotonation at the C4 position can be achieved using specialized organometallic bases like n-butylsodium, which avoids the more common C2 functionalization seen with organolithium reagents. nih.govchemrxiv.org The resulting 4-pyridyl anion can then be captured by an appropriate electrophile to introduce the desired side chain.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions offer a powerful tool for C4 functionalization. For instance, a Negishi cross-coupling can be performed after transmetalation of a 4-metalated pyridine with zinc chloride, allowing for the coupling with various organic halides. nih.govchemrxiv.org

Regioselective Hydrosilylation Approaches for the Ethyl Linkage Formation

The most common and atom-economical method for creating the ethyl linkage and simultaneously introducing the silyl (B83357) group is the hydrosilylation of 4-vinylpyridine with trimethoxysilane (B1233946). This reaction involves the addition of the silicon-hydrogen (Si-H) bond of the silane (B1218182) across the carbon-carbon double bond of the vinyl group.

The mechanism for this transformation, particularly when catalyzed by platinum complexes, is generally accepted to follow the Chalk-Harrod mechanism . mdpi.comnih.gov This mechanism involves:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the alkene (4-vinylpyridine) to the metal-silicon complex.

Insertion of the alkene into the metal-hydride bond.

Reductive elimination of the final product, regenerating the catalyst.

A critical aspect of this reaction is regioselectivity , which determines the position of the silicon atom on the ethyl bridge. The reaction can theoretically yield two isomers: the linear anti-Markovnikov product (β-isomer), where the silicon is attached to the terminal carbon, and the branched Markovnikov product (α-isomer). For this compound, the desired product is the linear β-isomer. The choice of catalyst and reaction conditions plays a crucial role in ensuring high selectivity for this isomer. nih.gov

Multi-Step Organic Synthesis Routes Employing Cross-Coupling and Pyridine Functionalization

Beyond the direct hydrosilylation of 4-vinylpyridine, more complex multi-step routes can be employed, offering flexibility in substrate scope and functional group tolerance. These routes often rely on modern cross-coupling reactions to construct the carbon-carbon bond between the pyridine ring and the ethyl side chain.

Examples of such strategies include:

Negishi Coupling: This involves the reaction of a 4-pyridylzinc reagent with a haloethyltrimethoxysilane. The 4-pyridylzinc reagent can be prepared from 4-halopyridine. organic-chemistry.org

Suzuki Coupling: A 4-pyridylboronic acid or ester can be coupled with a vinyl halide, followed by hydrosilylation of the resulting 4-vinylpyridine. Alternatively, a 4-halopyridine can be coupled with a boronic ester that already contains the ethylsilane moiety. organic-chemistry.org

These methods are particularly valuable when the direct hydrosilylation approach is complicated by substrate incompatibility or poor selectivity. The functionalization of pyridines at positions remote from the nitrogen atom remains a significant area of research, with ongoing development of new protocols for direct C-H functionalization and cross-coupling. nih.govchemrxiv.orgchemrxiv.org

Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound

To maximize the yield and purity of this compound, particularly via the hydrosilylation route, careful optimization of reaction parameters is essential. Key variables that influence the reaction's efficiency and selectivity include the catalyst system, temperature, solvent, and reactant concentrations.

ParameterEffect on ReactionOptimization Strategy
Catalyst Concentration Affects reaction rate and cost. Typically, platinum catalysts are effective at low concentrations (5-50 ppm). heraeus-precious-metals.comUse the minimum concentration required for a reasonable reaction time to minimize cost and potential side reactions.
Temperature Influences reaction rate and selectivity. Some catalysts require thermal activation, while others are active at room temperature. heraeus-precious-metals.comlew.roThe optimal temperature depends on the catalyst used. For example, Ashby's catalyst is suited for high-temperature curing. heraeus-precious-metals.com
Inhibitors/Moderators Can be used to control the reaction rate and provide a longer pot life for catalyst/substrate mixtures. mdpi.comAdd specific inhibitor compounds to delay the onset of catalysis until desired, often triggered by heat.
Solvent Can affect catalyst solubility and activity. Some reactions can be run neat (solvent-free).Choice of solvent depends on the specific catalyst system. Non-polar solvents are common, but solvent-free conditions are preferred from a green chemistry perspective. ijarsct.co.in
Reactant Ratio The stoichiometry of 4-vinylpyridine to trimethoxysilane can influence conversion and minimize side products.A slight excess of one reactant may be used to drive the reaction to completion, depending on the relative cost and ease of removal.

Catalytic Systems Development for Efficient Synthesis

The efficiency of the hydrosilylation synthesis of this compound is highly dependent on the catalyst. While platinum-based systems are the most common, research has expanded to include a variety of transition metals to improve cost, activity, and selectivity. mdpi.com

Catalyst TypeExamplesKey Characteristics
Platinum-Based Speier's catalyst (H₂PtCl₆), Karstedt's catalyst, Ashby's catalyst, Lamoreaux catalyst. mdpi.comheraeus-precious-metals.comHighly active and most commonly used in industry. Karstedt's catalyst is particularly popular due to its high activity and ease of handling. heraeus-precious-metals.com
Rhodium-Based [Rh(cod)₂]BF₄, Wilkinson's catalyst ([RhCl(PPh₃)₃]). Powerful catalysts for achieving high selectivity for the trans-β-vinylsilane product in alkyne hydrosilylation, principles of which apply to alkenes.
Ruthenium-Based [Cp*Ru(MeCN)₃]PF₆, Grubbs' catalysts. Offer alternative selectivity profiles and are known to be robust. Can provide access to different isomers depending on conditions.
Iron-Based Iron-isocyanide disiloxane complexes. lew.roA promising low-cost and more environmentally benign alternative to precious metal catalysts. Can function in heterogeneous conditions without requiring dry solvents or inert atmospheres. lew.ro
Photoactivated (MeCp)PtMe₃, [Pt(sal)(ppy)] complexes. nih.govheraeus-precious-metals.comOffer temporal control over the reaction, which is initiated by UV light. This is useful for applications requiring fast curing on demand. nih.govheraeus-precious-metals.com

Green Chemistry Principles in the Synthesis of Organosilicon Pyridine Derivatives

Applying green chemistry principles to the synthesis of this compound and related compounds is an area of growing importance. ijarsct.co.in The goal is to reduce the environmental impact of chemical processes by improving efficiency and minimizing waste and hazardous substances. researchgate.net

Key green chemistry considerations include:

Atom Economy: The hydrosilylation reaction is inherently atom-economical as it is an addition reaction where all atoms of the reactants are incorporated into the final product.

Catalyst Choice: There is a significant research effort to replace expensive and rare precious metal catalysts (like platinum) with catalysts based on more abundant and less toxic metals, such as iron. lew.ro The development of recyclable heterogeneous catalysts is also a key goal.

Solvent Reduction: Performing reactions in solvent-free (neat) conditions or using environmentally benign solvents like water, where possible, reduces volatile organic compound (VOC) emissions. ijarsct.co.innih.gov

Energy Efficiency: Developing catalysts that operate efficiently at lower temperatures or can be activated by energy-efficient means like UV light contributes to a more sustainable process. heraeus-precious-metals.com

Alternative Feedstocks: Research into chlorine-free synthesis routes for organosilanes, such as the direct reaction of silicon with alcohols instead of methyl chloride, represents a major challenge and goal in greening the broader silicon industry. researchgate.netmdpi.com

The continuous development of new catalysts and synthetic methods guided by these principles aims to make the production of organosilicon pyridine derivatives more sustainable and environmentally responsible. ijarsct.co.inresearchgate.net

Reactivity and Derivatization Studies of 4 2 Trimethoxysilyl Ethyl Pyridine

Hydrolysis and Condensation Kinetics of the Trimethoxysilyl Moiety

The reactivity of the trimethoxysilyl group is dominated by hydrolysis and subsequent condensation reactions, which are the foundational steps for forming siloxane bonds (Si-O-Si). nih.gov This process is a complex polymerization that can be influenced by several factors. nih.govnih.gov

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in a stepwise manner. This reaction is catalyzed by either an acid or a base. scribd.com

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation: The resulting silanetriols are often metastable and condense with each other to form siloxane bridges, releasing water or alcohol in the process. scribd.com This leads to the formation of oligomers and eventually a cross-linked polysiloxane network. nih.gov

2 R-Si(OH)₃ → (HO)₂Si(R)-O-(R)Si(OH)₂ + H₂O

The kinetics of these reactions are intricate, with hydrolysis and condensation occurring concurrently and competitively. researchgate.net In acidic conditions, hydrolysis is typically fast, favoring the formation of silanol (B1196071) species while slowing down the self-condensation reactions. researchgate.net Conversely, in alkaline media, the condensation reaction is generally accelerated. nih.gov The mechanism under alkaline conditions involves a nucleophilic attack on the silicon atom, making it sensitive to steric hindrance around the silicon center. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are crucial for monitoring these reactions in situ, allowing for the quantification of transient intermediate species and the modeling of kinetic data. nih.govscribd.com Studies on various alkyltrialkoxysilanes show that the rate of hydrolysis is dependent on the pH of the solution and the nature of the organic substituent attached to the silicon. scribd.com

Factors Influencing Hydrolysis and Condensation Rates

Factor Effect on Reaction Rate Scientific Rationale References
pH Acidic or basic conditions catalyze the reaction. In acid, protonation of the alkoxy group makes it a better leaving group. In base, the nucleophilic hydroxyl ion attacks the silicon atom. nih.govscribd.com
Water Concentration Higher water concentration generally increases the hydrolysis rate. Water is a key reactant in the hydrolysis step. nih.gov
Catalyst Type and concentration of acid or base catalyst significantly alter rates. Catalysts lower the activation energy for hydrolysis and/or condensation. nih.gov
Temperature Increased temperature accelerates both hydrolysis and condensation. Provides the necessary activation energy for the reactions to proceed faster. nih.gov
Solvent The choice of solvent can influence reactant solubility and reaction rates. Homogenizing agents (solvents) are often used to create a single phase for the reaction. nih.gov

| Steric Hindrance | Bulky substituents on the silicon atom can slow down the reaction rates. | Steric effects can impede the approach of the nucleophile (in basic conditions) or the protonated species. | nih.gov |

Covalent Grafting and Immobilization Mechanisms onto Diverse Substrates

The ability of 4-[2-(trimethoxysilyl)ethyl]pyridine to form durable bonds with various materials is one of its most significant properties. This covalent grafting process is primarily used to functionalize surfaces, imparting the chemical characteristics of the pyridine (B92270) ring onto the substrate. The mechanism relies on the hydrolysis and condensation reactions of the trimethoxysilyl group.

The immobilization process typically involves two key steps:

Hydrolysis to Silanols: In the presence of surface moisture or in a solution containing water, the trimethoxysilyl groups of the molecule hydrolyze to form reactive silanol (Si-OH) groups. This is the same initial step as described in the sol-gel process.

Condensation with Surface Hydroxyls: Substrates rich in surface hydroxyl (-OH) groups, such as silica (B1680970), glass, metal oxides, and certain natural fibers like cellulose, can react with the newly formed silanols. researchgate.net This condensation reaction forms a stable, covalent siloxane bond (Si-O-Substrate) between the organosilane and the material's surface.

Simultaneously, the silanol groups of adjacent molecules can undergo self-condensation, forming a cross-linked polysiloxane network on the substrate surface. This multilayered structure can enhance the stability and density of the functional coating. The pyridine moiety remains oriented away from the surface, available for subsequent chemical interactions.

Coordination Chemistry with Transition Metal Ions and Lanthanide Series Elements

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating with a wide array of metal ions. This property allows it to act as a ligand in the formation of metal complexes and coordination polymers.

Research has demonstrated the coordination of similar pyridine-containing ligands with numerous transition metals and lanthanide elements. The pyridine nitrogen serves as the primary binding site, forming stable coordinate bonds. For instance, silsesquioxanes functionalized with pyridine-triazole moieties have been shown to coordinate effectively with transition metals such as Palladium(II), Platinum(II), and Rhodium(I). nih.govmdpi.com The resulting complexes can exhibit interesting catalytic or photophysical properties. nih.govrsc.org

The coordination ability extends to the lanthanide series. Studies on related pyridine derivatives, such as phosphinoylmethyl pyridine N-oxides and methyl 2-pyridyl ketoxime, confirm their capacity to form complexes with lanthanide ions like Ytterbium(III), Neodymium(III), and Dysprosium(III). rsc.orgnih.gov In these complexes, the pyridine nitrogen participates in creating a stable chelation environment around the metal center. nih.gov The specific coordination geometry and the stability of the resulting complex can be tuned by modifying substituents on the pyridine ring, which alters the electronic properties of the nitrogen atom. researchgate.net

Examples of Metal Coordination with Pyridine-Based Ligands

Metal Ion Ligand Type Resulting Structure Application/Feature References
Pd(II), Pt(II), Rh(I) Pyridine-triazole functionalized silsesquioxane Coordination compounds Catalysis, functional materials nih.govmdpi.com
Cd(II), Mn(II), Ni(II) Pyridine-2,4,6-tricarboxylic acid Coordination polymers Framework materials rsc.org
Zn(II), Cd(II) 2-(1,2,4-1H-triazol-3-yl)pyridine One-dimensional coordination polymers White-light emission (with Ln doping) rsc.org
Yb(III) 2-[bis(trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide Bidentate complex Lanthanide chemistry rsc.org
Nd(III), Dy(III) Methyl 2-pyridyl ketoxime Dinuclear complexes Magnetism, molecular materials nih.gov

Polymerization and Copolymerization Pathways Involving the Pyridine and Siloxane Functionalities

The dual nature of this compound allows it to participate in polymerization reactions through two distinct pathways: via the siloxane functionality or the pyridine ring.

Siloxane-Based Polymerization: The most direct polymerization route involves the hydrolysis and condensation of the trimethoxysilyl group. This process, often referred to as sol-gel polymerization, results in the formation of a three-dimensional polysiloxane network. When this compound is used as the sole precursor, it yields a hybrid organic-inorganic polymer where the pyridine groups are pendant to the inorganic siloxane backbone. This is the basis for forming functionalized silsesquioxanes. nih.govwikipedia.org

Pyridine-Based (Co)polymerization: While the saturated ethyl linker prevents direct polymerization of the pyridine ring itself, functional analogues can be used, or the molecule can be incorporated into polymer chains.

Copolymerization of Analogues: Vinyl-substituted pyridines, such as 4-vinyl pyridine, readily undergo polymerization and copolymerization with other monomers like styrene (B11656) through various mechanisms, including RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. researchgate.net

Grafting onto Polymers: A common strategy is to first synthesize a polymer backbone with reactive sites and then graft the this compound onto it. For example, a copolymer of styrene and maleic anhydride (B1165640) can be modified to allow the attachment of the pyridine moiety. mdpi.com

ATRP of Pyridine Monomers: Pyridine-based monomers, which can be challenging to polymerize with traditional methods due to their tendency to form complexes with metal catalysts, can be effectively polymerized using techniques like metal-free surface-initiated atom transfer radical polymerization (SI-ATRP). mdpi.com

Chemical Modification of the Pyridine Ring for Enhanced Functionality

The pyridine ring in this compound can be chemically modified to tune its properties or introduce new functionalities. These modifications can alter its electronic character, steric profile, and coordination ability.

A significant and widely used modification is the N-oxidation of the pyridine nitrogen. amphoteros.com Treating the pyridine with an oxidizing agent, such as a peroxy acid, converts it to a pyridine N-oxide. This transformation alters the electronic nature of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions and changing its coordination behavior with metal ions. rsc.org

Another powerful, though more complex, modification is skeletal editing . Recent advances in synthetic chemistry have enabled methods to transmute the C=N pair of a pyridine core into a C=C pair, effectively converting pyridines into substituted benzenes and naphthalenes under mild conditions. nih.gov

Furthermore, substitutions at the carbon atoms of the pyridine ring can be performed to introduce various functional groups, although the electron-deficient nature of the ring makes electrophilic substitution challenging. Such modifications are critical in fields like medicinal chemistry to create derivatives with specific biological activities. nih.gov The introduction of substituents at the 4-position of the pyridine ring is a known strategy to regulate the electronic properties of the metal center in coordination complexes. researchgate.net For this compound, the most common modification is N-alkylation, which is discussed in the following section.

Formation of Advanced Functional Precursors and Intermediates (e.g., N-alkylpyridinium salts, silsesquioxanes)

The derivatization of this compound leads to the creation of advanced materials and molecular precursors with tailored properties. Two prominent examples are silsesquioxanes and N-alkylpyridinium salts.

Silsesquioxanes: Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with an inorganic silica core (Si-O-Si) and an organic exterior. wikipedia.org They are formed through the controlled hydrolysis and condensation of organosilanes. This compound can be used as a precursor to create pyridine-functionalized silsesquioxanes. uit.no For example, a silsesquioxane derivative can be synthesized by capping a trisilanol silsesquioxane core with this compound. uit.no These hybrid molecules combine the thermal stability and rigidity of the silica core with the functionality of the peripheral pyridine groups, which can be used for catalysis or further reactions. nih.govmdpi.com

N-alkylpyridinium salts: The nitrogen atom of the pyridine ring can be readily alkylated by reacting it with alkyl halides. This reaction converts the neutral pyridine into a positively charged quaternary N-alkylpyridinium salt. uit.no This transformation is a key step in creating materials with antimicrobial properties or for use in deaminative functionalization reactions where the pyridinium (B92312) salt acts as a precursor to alkyl radicals. uit.nonih.gov The single-electron reduction of the pyridinium ring triggers the cleavage of the C–N bond, releasing an alkyl radical. nih.gov

A study demonstrated that this compound reacts cleanly with various alkyl halides to produce the corresponding pyridinium salts, which retain the reactive trimethoxysilyl group for subsequent immobilization. uit.no

Synthesis of N-alkylpyridinium Salts from this compound

Alkylating Agent Resulting Salt Reference
Iodomethane N-methylpyridinium iodide salt uit.no
n-Hexylbromide N-hexylpyridinium bromide salt uit.no

Applications of 4 2 Trimethoxysilyl Ethyl Pyridine in Advanced Materials Science and Engineering

Design and Fabrication of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). mdpi.com The use of 4-[2-(trimethoxysilyl)ethyl]pyridine in this context allows for the creation of materials with tailored functionalities. These hybrid materials are often synthesized through methods that ensure a high degree of homogeneity and molecular-level mixing of the organic and inorganic phases. nih.gov

The sol-gel process is a versatile wet-chemical technique for fabricating glassy and ceramic materials from molecular precursors. wikipedia.org It involves the transition of a colloidal solution (sol) into an integrated network (gel). researchgate.net Organotrialkoxysilanes, such as this compound, are common precursors in sol-gel chemistry. The process typically involves hydrolysis and polycondensation reactions of the alkoxide groups to form a cross-linked network. mdpi.comosti.gov

The synthesis of organic-inorganic hybrid materials via the sol-gel method offers several advantages, including mild processing conditions, high purity, and the ability to incorporate organic functionalities into an inorganic matrix. mdpi.com The general stages of sol-gel processing are:

Hydrolysis: The silicon alkoxide groups (-OR) react with water.

Condensation and Polymerization: Monomers polymerize to form particles.

Particle Growth: The particles increase in size.

Gel Formation: The polymer agglomerates to form a continuous network. mdpi.com

A non-hydrolytic sol-gel route has also been explored, involving the reaction of chlorosilanes with bis(trimethylsilyl)ethers, which can be catalyzed by pyridine (B92270). mdpi.comsemanticscholar.org This method results in the formation of three-dimensional networks with Si-O-C bridges. mdpi.comsemanticscholar.org

Parameter Description Significance in Sol-Gel Processing
Precursor This compoundProvides both the inorganic network-forming group (trimethoxysilyl) and the organic functional group (pyridine).
Solvent Typically an alcoholSolubilizes the precursors and water for the hydrolysis reaction.
Catalyst Acid or baseControls the rates of hydrolysis and condensation, influencing the final structure of the gel.
Water Reactant for hydrolysisThe amount of water affects the degree of hydrolysis and condensation.
Temperature Affects reaction ratesCan influence the structure and properties of the resulting gel network. mdpi.com

Interactive Data Table: Key Parameters in Sol-Gel Processing of this compound.

Mesoporous and microporous materials are characterized by their high surface areas and well-defined pore structures. mdpi.commdpi.com The integration of functional organic molecules like this compound into these architectures allows for the creation of materials with tailored chemical and physical properties. Mesoporous silica (B1680970), for instance, possesses a high density of surface silanol (B1196071) groups that can be functionalized with silanes. sigmaaldrich.com

The functionalization of these porous materials can be achieved through post-synthesis grafting or co-condensation methods. In the grafting method, the pre-synthesized porous material is treated with a solution of the organosilane. In the co-condensation method, the organosilane is added during the synthesis of the porous material, leading to its incorporation throughout the material's framework.

Porous Material Type Pore Size Range Key Characteristics Applications with this compound
Microporous< 2 nmHigh thermal stability, catalytic activity. sigmaaldrich.comCatalysis, gas separation.
Mesoporous2 - 50 nmHigh surface area, narrow pore size distribution. mdpi.comCatalysis, sensors, drug delivery. sigmaaldrich.com

Interactive Data Table: Characteristics of Porous Materials for Functionalization.

Core-shell nanoparticles consist of a core material encapsulated by a shell of a different material. nih.gov This structure allows for the combination of distinct properties in a single particle. This compound can be used to functionalize the surface of core particles, enabling the subsequent growth of a shell or imparting specific chemical reactivity to the surface.

The synthesis of core-shell particles can be achieved through various methods, including sol-gel processes and emulsion polymerization. mdpi.comnih.gov For example, a core material can be dispersed in a solution containing the precursors for the shell, which then hydrolyze and condense on the surface of the core. mdpi.com The functionalization of the core surface with molecules like this compound can promote the adhesion and uniform coating of the shell material.

Hierarchical materials possess structural features on multiple length scales, which can lead to enhanced performance in applications such as catalysis and separation. The use of this compound can aid in the directed assembly of nanoscale building blocks into larger, more complex structures.

Surface Engineering and Functionalization of Heterogeneous Substrates

Surface engineering involves modifying the surface properties of a material to improve its performance in a specific application. This compound is a versatile molecule for surface functionalization due to the ability of its trimethoxysilyl group to form covalent bonds with hydroxyl-terminated surfaces. lu.se

Inorganic oxides such as silica (SiO₂), titania (TiO₂), and alumina (Al₂O₃) are widely used in various applications due to their stability and mechanical properties. researchgate.netnih.gov The surfaces of these materials are typically covered with hydroxyl groups, which can serve as anchor points for the covalent attachment of organosilanes. beilstein-journals.org

The process of surface modification with this compound involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which then condense with the surface hydroxyl groups of the inorganic oxide, forming stable Si-O-Si bonds. This process effectively grafts the pyridine-containing organic moiety onto the surface.

The functionalization of inorganic oxide surfaces with this compound can be used to:

Control surface energy and wettability.

Introduce specific chemical functionalities for further reactions.

Improve the compatibility between the inorganic oxide and a polymer matrix in composite materials. researchgate.net

Create active sites for catalysis.

Inorganic Oxide Typical Surface Functionalization Goal Example Research Finding
Silica (SiO₂) ** Introduction of amino or other functional groups for further modification. beilstein-journals.orgSuccessful covalent functionalization of silicon oxide nanostructures with amino-terminated silanes. beilstein-journals.org
Titania (TiO₂) Decoration with nanoparticles for catalytic applications. lu.seCreation of a TiO₂ surface decorated with gold nanoparticles. lu.se
Alumina (Al₂O₃) **Improvement of compatibility with polymer matrices in composites. researchgate.netSilylation is a common method for the surface modification of inorganic particles to improve compatibility with polymers. researchgate.net

Interactive Data Table: Surface Modification of Inorganic Oxides.

The surface properties of polymers often need to be modified to enhance their adhesion to other materials or to improve their barrier properties against gases and liquids. sesforce4.com Functionalization of polymer surfaces can introduce new chemical groups that can interact more strongly with adhesives or coatings. nih.gov

While the direct grafting of silanes to all polymer surfaces can be challenging, pretreatment methods such as plasma treatment can introduce hydroxyl groups onto the polymer surface, which can then react with this compound. sesforce4.com This surface modification can lead to improved adhesion in composite materials and layered structures.

The pyridine group introduced onto the polymer surface can also act as a site for further chemical reactions, allowing for the attachment of other functional molecules. This can be utilized to create surfaces with specific functionalities, such as antimicrobial properties or enhanced biocompatibility.

Formation of Self-Assembled Monolayers (SAMs) and Thin Films

The formation of well-ordered, molecularly thin layers on solid substrates is a cornerstone of surface engineering, enabling precise control over interfacial properties. This compound is an exemplary molecule for the creation of self-assembled monolayers (SAMs) and thin films on a variety of oxide-containing surfaces, such as silicon wafers, glass, and metal oxides.

The mechanism of SAM formation involves the hydrolysis of the methoxy (B1213986) groups of the trimethoxysilyl moiety in the presence of trace amounts of water, leading to the formation of reactive silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups present on the substrate surface, forming stable covalent Si-O-Si bonds. The ethylpyridine groups, extending away from the surface, constitute the new interface. The intermolecular interactions between the pyridine rings, including π-π stacking, contribute to the ordering and packing density of the monolayer.

The resulting SAMs can dramatically alter the surface properties of the substrate. The exposed pyridine groups can influence the wettability, adhesion, and chemical reactivity of the surface. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, making these surfaces suitable for sensor applications or as platforms for the layer-by-layer assembly of more complex structures.

The quality and properties of the formed thin films are typically characterized by various surface-sensitive techniques. Contact angle goniometry is used to assess the change in surface energy and wettability, while ellipsometry and X-ray reflectivity (XRR) provide precise measurements of the film thickness. X-ray photoelectron spectroscopy (XPS) can be employed to confirm the chemical composition of the surface and the successful grafting of the molecule.

Table 1: Representative Surface Properties of a this compound SAM on a Silicon Wafer

ParameterValue
Water Contact Angle (Advancing)65° - 75°
Film Thickness (by Ellipsometry)1.0 - 1.5 nm
Surface Energy35 - 45 mN/m
Note: The values presented are typical ranges reported for pyridine-terminated SAMs and may vary depending on the specific deposition conditions and substrate preparation.

Nanomaterials and Advanced Composites Development

The unique properties of this compound make it a valuable tool in the burgeoning field of nanotechnology and composite materials, where interfacial control is critical to performance.

The surface chemistry of nanoparticles dictates their stability, dispersibility, and functionality. This compound serves as an effective surface functionalizing agent for a wide range of nanoparticles, including silica (SiO2) and gold (Au) nanoparticles.

For silica nanoparticles, the trimethoxysilyl group of the molecule can readily co-condense with silica precursors during synthesis or be grafted onto the surface of pre-formed nanoparticles, leading to a dense coating of pyridine moieties. This functionalization can prevent nanoparticle agglomeration and improve their dispersion in various solvents. The pyridine-functionalized silica nanoparticles can then be used as building blocks for hierarchical structures or as carriers for catalytic metal complexes.

In the case of gold nanoparticles, while the primary attachment is often through thiol-gold interactions, a silica shell can be grown around the gold core, which can then be functionalized with this compound. This approach combines the plasmonic properties of the gold core with the versatile chemistry of the pyridine-functionalized silica shell. The surface modification of nanoparticles with this molecule can significantly alter their physicochemical properties, as detailed in the table below.

Table 2: Impact of this compound Functionalization on Nanoparticle Properties

Nanoparticle TypePropertyBefore FunctionalizationAfter Functionalization
Silica Nanoparticles (SiO₂)Hydrodynamic Size (in Ethanol)~100 nm (aggregated)~50 nm (well-dispersed)
Silica Nanoparticles (SiO₂)Zeta Potential (at pH 7)-35 mV+15 mV
Gold Nanoparticles (AuNP@SiO₂)Dispersibility in Polar SolventsPoorGood
Note: These are illustrative values based on typical results for nanoparticles functionalized with pyridine-containing silanes.

In polymer composites, the interface between the inorganic filler and the organic polymer matrix is often a weak point. Silane (B1218182) coupling agents are widely used to bridge this interface and enhance the mechanical and thermal properties of the composite material. This compound can function as an effective coupling agent, particularly in composites where the filler is an oxide-based material (e.g., silica, alumina) and the polymer matrix has functional groups that can interact with the pyridine ring.

The trimethoxysilyl end of the molecule forms strong covalent bonds with the surface of the inorganic filler. The ethylpyridine tail then extends into the polymer matrix. The pyridine group can form hydrogen bonds or other secondary interactions with the polymer chains, leading to improved adhesion between the filler and the matrix. This enhanced interfacial bonding facilitates stress transfer from the polymer to the reinforcing filler, resulting in improved mechanical properties such as tensile strength and flexural modulus.

For example, in an epoxy-based composite filled with silica nanoparticles, the pyridine group can potentially interact with any unreacted epoxy rings or hydroxyl groups within the cured epoxy network, thereby strengthening the interfacial region.

Table 3: Enhancement of Mechanical Properties in an Epoxy-Silica Nanocomposite with this compound as a Coupling Agent

PropertyUn-treated Silica in EpoxySilica treated with this compound in Epoxy
Tensile Strength65 MPa85 MPa
Flexural Modulus2.8 GPa3.5 GPa
Glass Transition Temperature (Tg)155 °C165 °C
Note: The data represents typical improvements observed in epoxy composites with the use of aminosilanes or other functional silanes as coupling agents.

Development of Stimuli-Responsive Materials and Smart Systems

Stimuli-responsive or "smart" materials are a class of advanced materials that can undergo significant changes in their properties in response to external stimuli, such as pH, temperature, or light. The incorporation of this compound into material systems is a promising strategy for imparting stimuli-responsive behavior.

The pyridine moiety is known to be pH-sensitive. The nitrogen atom in the pyridine ring can be protonated at acidic pH, leading to a change in the charge and hydrophilicity of the material. This property can be exploited to create pH-responsive surfaces and hydrogels. For instance, a surface modified with a SAM of this compound will exhibit different wetting and adhesive properties at different pH values.

In the context of hydrogels, this compound can be incorporated as a co-monomer in a polymer network. The resulting hydrogel will exhibit pH-dependent swelling behavior. At low pH, the protonation of the pyridine groups leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. As the pH increases, the pyridine groups become deprotonated, the electrostatic repulsion decreases, and the hydrogel deswells. This reversible swelling and deswelling can be harnessed for applications in drug delivery, sensors, and actuators.

Furthermore, polymers containing pyridine groups can also exhibit temperature-responsive behavior in aqueous solutions, often characterized by a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. The incorporation of this compound into a polymer backbone can be used to tune the LCST of the resulting material.

Table 4: pH-Responsive Swelling of a Hydrogel Incorporating this compound

pH of the Surrounding MediumSwelling Ratio (Q)
2.015.5
4.012.2
6.05.8
8.05.5
Note: The swelling ratio (Q) is defined as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel. The values are representative of the behavior of pyridine-containing hydrogels.

Role of 4 2 Trimethoxysilyl Ethyl Pyridine in Catalysis and Chemical Sensing Technologies

Heterogeneous Catalysis Facilitated by Immobilized Pyridine-Silane Species

The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as ease of catalyst separation, reusability, and improved stability. 4-[2-(trimethoxysilyl)ethyl]pyridine is an exemplary linker for this purpose, enabling the creation of robust and efficient heterogeneous catalysts.

Anchoring of Transition Metal Catalysts onto Inorganic Supports

The pyridine (B92270) nitrogen of this compound serves as an excellent coordination site for a variety of transition metals. By first grafting the silane (B1218182) onto an inorganic support like silica (B1680970), a pyridine-functionalized surface is created, which can then be used to anchor metal complexes. This methodology combines the catalytic prowess of homogeneous transition metal catalysts with the practical benefits of heterogeneous systems.

For instance, palladium complexes, which are highly effective in a range of cross-coupling reactions, can be immobilized using this strategy. The resulting catalysts often exhibit high activity and selectivity, comparable to their homogeneous counterparts, with the added advantage of being easily recoverable and reusable. A general scheme for this immobilization involves the reaction of the trimethoxysilyl groups with the surface silanol (B1196071) groups of silica, followed by coordination of the palladium precursor to the surface-bound pyridine moieties.

Research has also explored the grafting of pyridine-substituted organosiloxanes onto mesoporous silica, like MCM-41, to create hybrid materials. semanticscholar.org The conformation and accessibility of the pyridine group, which are crucial for its catalytic activity, can be influenced by the number of siloxane chains used for anchoring. semanticscholar.org

Application in Organocatalysis and Acid-Base Catalysis

The pyridine moiety itself can function as a Lewis base or a nucleophilic catalyst in a variety of organic transformations. When immobilized on a solid support, this compound can act as a heterogeneous organocatalyst. These catalysts are particularly attractive due to their metal-free nature, reducing the risk of metal contamination in the final products.

Silica-supported pyridine derivatives can catalyze reactions such as acylations, where the pyridine nitrogen activates the acylating agent. The solid support allows for easy removal of the catalyst from the reaction mixture, simplifying product purification. Studies on hybrid catalysts have shown that the pyridine moiety can act as a catalyst, for example, in acylation reactions. semanticscholar.org The interaction of the pyridine's nitrogen atom with the silica surface can influence its catalytic performance. semanticscholar.org

Furthermore, the basicity of the pyridine ring allows these materials to function as solid base catalysts. They can be employed in reactions that require a basic environment, such as Knoevenagel condensations or Michael additions. The ability to tune the surface density of the pyridine groups can provide control over the catalytic activity.

Catalytic Performance in Specific Organic Transformations (e.g., Oxidation, Reduction, C-C Coupling)

The utility of catalysts derived from this compound has been demonstrated in several key organic transformations.

C-C Coupling Reactions: Palladium catalysts immobilized on pyridine-functionalized silica have shown significant efficacy in Suzuki-Miyaura and Sonogashira cross-coupling reactions. nih.gov These reactions are fundamental for the formation of carbon-carbon bonds. For example, pyridinediyl bis(perfluoroalkanesulfonates) have been used as substrates in palladium-catalyzed Sonogashira couplings with various alkynes, utilizing catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ with a CuI co-catalyst. nih.gov This approach leads to the synthesis of extended π-systems. nih.gov

Coupling ReactionCatalyst SystemSubstratesProduct TypeRef
SonogashiraPd(PPh₃)₄ or Pd(OAc)₂/PPh₃, CuIPyridinediyl bis(perfluoroalkanesulfonates), AlkynesExtended π-systems nih.gov
Suzuki-MiyauraImmobilized PalladiumAryl halides, Boronic acidsBiaryls mdpi.comysu.am

Precursors for Homogeneous Catalytic Systems

While primarily utilized for creating heterogeneous catalysts, this compound and similar pyridine-containing ligands can also play a role in homogeneous catalysis. nih.govrsc.org In this context, the pyridine moiety can coordinate to a metal center in solution, forming a soluble catalyst complex. The trimethoxysilyl group, in this case, might be present for subsequent immobilization or to subtly influence the electronic properties and solubility of the catalyst.

The electronic properties of pyridine ligands can significantly impact the activity and selectivity of a homogeneous gold catalyst. nih.gov For instance, the addition of electron-withdrawing ligands can enhance catalyst lifetime and turnover numbers. nih.gov Similarly, ruthenium complexes with pyridine-like ligands have been studied for their photochemical properties, where the nature of the pyridine substituent influences the reaction products. rsc.org Although not directly involving this compound, these studies highlight the principle that the pyridine unit is a versatile ligand in homogeneous catalysis, and by extension, this compound could serve as a ligand in such systems before or without immobilization.

Development of Electrochemical Sensors and Biosensors

The ability of this compound to form self-assembled monolayers (SAMs) on electrode surfaces makes it a valuable component in the construction of electrochemical sensors and biosensors. The trimethoxysilyl group facilitates the covalent attachment to oxide-based electrodes like indium tin oxide (ITO), while the pyridine group can be used for analyte recognition or as a platform for further functionalization. nih.gov

In the development of molecularly imprinted polymer (MIP) based electrochemical sensors, silanization of the electrode surface with aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) is a common strategy to covalently attach the polymer film. nih.gov This principle is directly applicable to this compound for similar sensor fabrication. These sensors can exhibit high selectivity and sensitivity for target analytes. For example, a MIP-based sensor for sulfadiazine (B1682646) demonstrated a linear response over a wide concentration range with a low detection limit. nih.gov

Furthermore, pyridine derivatives have been used to modify electrode surfaces for the detection of metal ions. nih.govmdpi.com For instance, a 4-mercaptopyridine-modified gold electrode was developed for the sensitive detection of mercury ions, where the pyridine nitrogen coordinates with the metal ion, causing a measurable change in the electrochemical signal. nih.govmdpi.com This highlights the potential of this compound-modified electrodes for heavy metal sensing.

Sensor TypeAnalytePrincipleKey FindingRef
ElectrochemicalSulfadiazineMolecularly Imprinted Polymer on APTES-functionalized ITOLinear response from 0.1 to 300 μM, LOD of 0.11 μM nih.gov
ElectrochemicalMercury (Hg²⁺)4-Mercaptopyridine on Au electrodeWide detection range (0.01 to 500 μg/L), LOD of 0.002 μg/L nih.govmdpi.com
BiosensorGeneralPolymer with heterocyclic nitrogensCrosslinked membrane for enzyme immobilization google.com

Advanced Optical Sensor Design and Chemo-Sensing Platforms

In addition to electrochemical sensing, this compound is also employed in the design of optical sensors and chemo-sensing platforms. The formation of well-ordered SAMs is crucial here as well, providing a defined interface for analyte interaction and signal transduction.

The pyridine group can act as a recognition site for analytes through various interactions, including hydrogen bonding and coordination. When an analyte binds to the pyridine-functionalized surface, it can cause a change in the optical properties of the system, such as fluorescence or absorbance, which can be detected. For example, pyridine-functionalized chemosensors have been developed for the detection of hazardous nitro-aromatic compounds like 2,4,6-trinitrophenol (TNP) through a turn-off fluorescence response. nih.gov

Self-assembled monolayers of various molecules on surfaces like indium tin oxide (ITO) have been used to construct molecular photosensors. rsc.org The general principle involves an acceptor layer and a photoactive layer, where changes in conductivity upon illumination are measured. rsc.org The ability of this compound to form stable monolayers makes it a candidate for such applications. Similarly, the use of self-assembled monolayers as nucleation-inducing layers for transparent silver electrodes has been demonstrated with 4-aminopyridine, improving transmittance and lowering resistance. nih.gov This suggests a potential application for this compound in fabricating advanced optical and electronic components.

Sensor PlatformAnalyte/ApplicationDetection PrincipleOutcomeRef
Chemosensor2,4,6-Trinitrophenol (TNP)Fluorescence quenchingDetection in soil, water, and cellular matrices nih.gov
Molecular PhotosensorLightChange in ITO conductivityIncreased conductivity upon illumination rsc.org
Optical Gas SensorVolatile organic compoundsChange in optical absorption of a SAMDetection of ethanol, 2-propanol, cyclohexane researchgate.net
Transparent ElectrodeSilver depositionNucleation-inducing SAMImproved transmittance and lower resistance nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Trimethoxysilyl Ethyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 4-[2-(trimethoxysilyl)ethyl]pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, it is possible to map the precise connectivity and chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the ethyl bridge protons, and the methoxy (B1213986) group protons are observed. The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm), with characteristic splitting patterns for the α- and β-protons. The ethyl group protons present as two triplets, while the nine equivalent protons of the three methoxy groups yield a sharp singlet.

¹³C NMR spectroscopy complements the proton data, providing chemical shifts for each unique carbon atom. The carbons of the pyridine ring are found in the aromatic region (δ 120-150 ppm), while the ethyl and methoxy carbons appear at higher fields. mdpi.com

²⁹Si NMR is particularly valuable for studying the silicon environment. For the unhydrolyzed monomer, a single resonance is expected in the range typical for T⁰ species (Si(OR)₃). Upon hydrolysis and condensation, this signal shifts and broadens, indicating the formation of Si-O-Si linkages, denoted as T¹, T², and T³ structures. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures such as 4-ethylpyridine (B106801) and other alkoxysilanes.

GroupAtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Pyridineα-H~8.5 (d)~150
Pyridineβ-H~7.2 (d)~124
Ethyl-CH₂-Py~2.8 (t)~29
Ethyl-CH₂-Si~0.9 (t)~13
Methoxy-OCH₃~3.6 (s)~51
SiliconSiN/AN/A

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, COSY spectra would show cross-peaks between the adjacent protons on the pyridine ring (α-H and β-H) and between the two methylene (B1212753) groups of the ethyl linker, confirming their connectivity. researchgate.netnih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would link each proton signal to its corresponding carbon signal, allowing for definitive assignment of the ¹³C spectrum. For example, the proton signal at ~8.5 ppm would show a correlation to the carbon signal at ~150 ppm. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. In derivatives or complexes, NOESY can reveal the spatial arrangement of the pyridine ring relative to other parts of the molecule or to adjacent molecules. nih.gov

When this compound is grafted onto a surface, such as silica (B1680970), solid-state NMR (ssNMR) becomes the primary tool for structural analysis. Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common technique used to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si. acs.orgrsc.org

²⁹Si CP/MAS NMR is particularly informative. It distinguishes between different silicon environments on the surface. The unreacted silane (B1218182) groups (T⁰), and silanes bonded to the surface through one (T¹), two (T²), or three (T³) siloxane bridges can be identified by their distinct chemical shifts. researchgate.netacs.org The presence of Q signals (from the silica substrate, where Qⁿ represents a silicon atom bonded to n other silicon atoms via oxygen) can also be monitored to understand changes in the substrate surface upon grafting. rsc.orgsjsu.edu

¹³C CP/MAS NMR confirms the presence of the organic moiety on the surface, showing broad resonances for the pyridine and ethyl carbons, verifying that the organic structure remains intact after the grafting process. researchgate.net

Table 2: Typical ²⁹Si Solid-State NMR Chemical Shifts for Silanes Grafted on Silica

Silicon SpeciesNotationDescriptionTypical Chemical Shift (δ, ppm)
Monomeric SilaneT⁰R-Si(OR)₃-40 to -50
MonodentateR-Si(OSi)(OR)₂-50 to -60
BidentateR-Si(OSi)₂(OR)-60 to -70
TridentateR-Si(OSi)₃-70 to -80
Substrate Silanol (B1196071)(SiO)₃SiOH~-102
Substrate SiloxaneQ⁴(SiO)₄Si~-111

Vibrational Spectroscopy (FTIR, Raman) for Bonding Characterization and Interfacial Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecular bonds. They are highly effective for confirming the functional groups present in this compound and for studying its interaction with surfaces.

FTIR Spectroscopy: The FTIR spectrum of the neat compound shows characteristic absorption bands. Upon grafting to a silica surface, new peaks corresponding to the organic modifier appear, while changes in the substrate's spectrum, such as a decrease in the intensity of the isolated silanol (Si-OH) band (~3740 cm⁻¹), confirm covalent attachment. acs.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for studying aqueous systems and symmetric vibrations. The pyridine ring breathing modes are strong and sharp in the Raman spectrum. semi.ac.cnresearchgate.net Surface-Enhanced Raman Scattering (SERS) can dramatically amplify the signal of molecules adsorbed on certain metal surfaces, providing detailed information about the orientation and binding of the pyridine ring at the interface. xmu.edu.cndtic.milnih.gov

Table 3: Key Vibrational Bands for this compound and its Grafted Derivatives

Wavenumber (cm⁻¹)AssignmentTechniqueNotes
~3070C-H stretch (aromatic)FTIR, RamanCharacteristic of the pyridine ring.
~2940, ~2840C-H stretch (aliphatic)FTIR, RamanFrom ethyl and methoxy groups.
~1600, ~1415C=C, C=N ring stretchingFTIR, RamanStrong bands typical for pyridine. researchgate.net
1080-1100Si-O-C stretchingFTIRStrong absorption from methoxy groups.
~1100 (broad)Si-O-Si asymmetric stretchFTIROverlaps with Si-O-C; dominant in grafted materials. researchgate.netnih.gov
~995Pyridine ring breathingRamanStrong, characteristic Raman band. semi.ac.cn
~800Si-O-Si symmetric stretchFTIRPresent in condensed/grafted materials. researchgate.net

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography of Complexes and Advanced Materials

X-ray diffraction techniques are used to determine the atomic and molecular structure of crystalline materials.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline or amorphous materials. When this compound is grafted onto a crystalline substrate, PXRD can confirm that the bulk crystallinity of the substrate is preserved. acs.org For materials synthesized on amorphous supports like silica gel, PXRD patterns typically show a broad halo characteristic of the amorphous phase, indicating that the grafting process does not induce long-range order. rsc.org

Single-Crystal X-ray Crystallography: This powerful technique can determine the precise three-dimensional structure of a single crystal, including bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of this compound itself can be challenging, it can be used to form crystalline coordination complexes with metal ions. Analysis of such a crystal would reveal the exact coordination geometry of the pyridine nitrogen to the metal center and the packing of the complex in the crystal lattice. researchgate.netjhu.eduresearchgate.netredalyc.org This information is crucial for understanding the steric and electronic properties of the ligand in advanced materials and catalysts.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy provides high-resolution images of a material's surface topography and internal structure.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of materials. When a substrate is coated with this compound, SEM can reveal changes in surface texture, roughness, and the uniformity of the coating. acs.orgcetjournal.it Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, provides elemental analysis of the surface, confirming the presence of silicon and nitrogen from the grafted silane. rsc.org

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to examine the nanostructure of materials, such as nanoparticles. For nanoparticles functionalized with this compound, TEM can be used to measure the particle size and shape distribution and to visualize the organosilane layer on the particle surface, although directly imaging a thin molecular layer is challenging. nih.govnih.govmdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top few nanometers of a material. It is exceptionally well-suited for confirming the successful grafting of this compound onto a substrate. numberanalytics.com

An XPS survey scan of a functionalized surface will show peaks for all expected elements: C 1s, N 1s, O 1s, and Si 2p. mdpi.comnih.gov High-resolution scans of these peaks provide chemical state information:

N 1s: A peak around 399-400 eV is characteristic of the nitrogen atom in the pyridine ring, providing direct evidence of the molecule's presence on the surface. researchgate.netresearchgate.net

Si 2p: The Si 2p peak for the grafted silane appears around 102-103 eV, distinct from the silicon in a silicon wafer substrate (~99 eV) or in silica (SiO₂) (~103.5 eV). This allows for differentiation between the silane layer and a silica substrate. researchgate.netsynchrotron-soleil.fr

C 1s: The C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds, C-N bonds of the pyridine ring, and C-Si bonds. nih.gov

O 1s: This signal arises from the Si-O-Si network of the substrate and the silane layer, as well as any remaining Si-OH or C-O functionalities.

By analyzing the peak areas and applying relative sensitivity factors, the atomic percentages of the elements on the surface can be calculated, offering a quantitative measure of the grafting density. nih.govacs.org

Table 4: Typical XPS Binding Energies (eV) for Surfaces Functionalized with this compound

Core LevelFunctional GroupTypical Binding Energy (eV)
N 1sPyridinic Nitrogen399.0 - 400.5
Si 2pR-Si -(O-Si)ₓ102.0 - 103.0
Si 2pSi O₂ (substrate)~103.5
C 1sC-C, C-H~284.8
C 1sC-N, C-Si~285.5 - 286.5
O 1sSi-O-Si~532.5

Advanced Mass Spectrometry Techniques for Reaction Pathway Elucidation and Molecular Identification

Advanced mass spectrometry (MS) techniques, particularly when coupled with gas chromatography (GC/MS), are indispensable for the elucidation of reaction pathways and the structural identification of products and intermediates in the synthesis and modification of organosilanes like this compound. Silylation is a common derivatization technique used in mass spectrometry to increase the volatility, thermal stability, and chromatographic mobility of polar compounds. nih.gov The mass spectral properties of silyl (B83357) derivatives are well-suited for structure determination and quantification. nih.gov

In the context of pyridine silylation, GC/MS analysis is crucial for identifying the resulting products and potential byproducts. For instance, in zinc-catalyzed silylation reactions of pyridine with triethylsilane, GC/MS has been used to identify both the expected monosubstituted product, 3-(triethylsilyl)pyridine, and a disubstituted byproduct, 3,5-bis(triethylsilyl)pyridine. acs.org

Further detailed analysis of reaction mixtures has revealed more complex pathways. The mass spectrum of an unidentified byproduct showed a small parent ion peak at m/z 392, with a primary fragmentation peak at m/z 196. acs.org This fragmentation pattern suggested the formation of a dimer containing two triethylsilyl groups, which readily cleaves in the mass spectrometer. acs.org Such findings are critical for mapping out complex reaction mechanisms, which may involve intermediates like N-silyl-1,4-dihydropyridine that can dimerize. acs.orgacs.org The proposed mechanism for this zinc-catalyzed reaction involves the formation of a pyridinium (B92312) silyl cation and a zinc hydride species as key intermediates. acs.org

Tandem mass spectrometry (MS/MS) offers enhanced sensitivity and selectivity for analyzing complex matrices. mdpi.com Techniques like collisionally-activated dissociation (CAD) can be employed to fragment specific ions, providing detailed structural information about the original molecule. researchgate.net This is particularly useful for distinguishing between isomers and identifying the precise location of silylation on the pyridine ring. The use of advanced MS methods, including time-of-flight (ToF) and Fourier transform mass spectrometry (FT-MS), provides high mass accuracy and resolution, further aiding in the unambiguous identification of reaction products and intermediates. researchgate.net These techniques have been instrumental in uncovering previously unreported side reactions in silane-based reductions, such as the formation of higher molecular weight products, which provides new insights into the mechanistic pathways. rsc.org

Table 1: Mass Spectrometry Data for Pyridine Silylation Products

Compound/IntermediateProposed StructureMass Spectrometry TechniqueKey m/z ValuesObservationReference
3-(triethylsilyl)pyridineC₁₁H₁₉NSiGC/MS-Identified as a major product acs.org
3,5-bis(triethylsilyl)pyridineC₁₇H₃₃NSi₂GC/MS-Identified as a minor byproduct acs.org
Dimerized byproductDimer of silylated dihydropyridineGC/MS392 (Parent Ion), 196 (Fragment)Suggests a dimer that easily fragments acs.org
Deuterated silylated pyridineC₁₁H₁₆D₃NSiGC/MS196, 197Confirms reaction mechanism with deuterated pyridine acs.org

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Coordination Complex Analysis

UV-Vis absorption and fluorescence spectroscopy are powerful, non-destructive techniques used to investigate the electronic structure and coordination behavior of this compound and its derivatives. The pyridine moiety provides a chromophore whose electronic transitions are sensitive to its chemical environment, including substituent effects, solvent polarity, and coordination with metal ions. researchgate.net

The electronic absorption spectra of pyridine derivatives are characterized by π → π* and n → π* transitions. researchgate.net The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the pyridine ring. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption maximum (λmax). researchgate.net

Fluorescence spectroscopy provides further insights into the excited-state properties and potential applications of these compounds as sensors. Pyridine-derived organosilicon compounds have been developed as selective chemosensors for various metal ions. researchgate.net The binding of a metal ion to the pyridine nitrogen and potentially the silane group can significantly alter the electronic structure, leading to changes in the fluorescence emission. researchgate.net This can manifest as either fluorescence quenching or enhancement ("turn-on" fluorescence). researchgate.net For example, pyridine-tethered organosilicon derivatives have been shown to act as "turn-on" fluorescence sensors for the selective detection of Zn²⁺ ions. researchgate.net Similarly, other organosilane derivatives containing a pyridine ring show high affinity and selectivity for ions like Hg²⁺ and Sn²⁺, which is substantiated by shifts in their UV-Vis and fluorescence spectra upon complexation. researchgate.net

The analysis of solvatochromism, where the absorption and emission spectra shift in response to solvent polarity, can also provide information about the electronic distribution in the ground and excited states of the molecule. researchgate.net Studies on various pyridine derivatives in protic and aprotic solvents have demonstrated how the solvent environment affects their photophysical properties. researchgate.net In the case of coordination complexes, such as those with silver(I), vibrational spectroscopy (IR and Raman) complements UV-Vis data by identifying the vibrational modes associated with the metal-ligand bonds, such as the Ag-N stretching modes. mdpi.com

Table 2: UV-Vis Absorption Data for a Pyridine Derivative in Different Solvents

SolventTypeAbsorption Maximum (λmax)Reference
DichloromethaneAprotic332 nm researchgate.net
AcetonitrileAprotic330 nm researchgate.net
EthanolProtic332 nm researchgate.net
Methanol (B129727)Protic332 nm researchgate.net

Data based on 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a related pyridine derivative, to illustrate solvent effects. researchgate.net

Table 3: Spectroscopic Analysis of Organosilane-Metal Ion Complexation

Organosilane TypeTarget IonSpectroscopic TechniqueObservationApplicationReference
Pyridine-derived organosilatraneZn²⁺Fluorescence Spectroscopy"Turn-on" fluorescenceSelective ion sensor researchgate.net
Pyridine-derived organosilaneHg²⁺UV-Vis & FluorescenceSpectral shifts upon bindingSelective ion sensor researchgate.net
Chalcone-derived organosilaneSn²⁺UV-Vis & FluorescenceHigh affinity observedSelective ion sensor researchgate.net
Isatin-linked organosilaneAg⁺UV-Vis AbsorptionRed shift in absorption spectrumSelective ion sensor researchgate.net

Computational and Theoretical Investigations of 4 2 Trimethoxysilyl Ethyl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry, and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and geometry of molecules. For 4-[2-(trimethoxysilyl)ethyl]pyridine, DFT calculations can elucidate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule's most stable conformation.

Key insights from DFT studies include the distribution of electron density, which is crucial for understanding the molecule's reactivity. The pyridine (B92270) ring, with its electronegative nitrogen atom, and the electron-rich oxygen atoms of the trimethoxysilyl group are key features influencing the molecule's electronic landscape. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed for these types of analyses on pyridine derivatives. niscair.res.inresearchgate.net Such studies can also determine atomic charges, like Mullikan or Natural Population Analysis (NPA) charges, which reveal the electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. niscair.res.in

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Molecules (Note: This data is illustrative and based on typical values for pyridine and alkylsilane fragments from computational studies.)

ParameterPredicted Value
Bond Lengths (Å)
Si-O1.64 - 1.66
Si-C1.88 - 1.90
C-C (ethyl bridge)1.53 - 1.55
C-C (pyridine ring)1.38 - 1.40
C-N (pyridine ring)1.33 - 1.35
**Bond Angles (°) **
O-Si-O108 - 111
C-Si-O107 - 110
Si-C-C112 - 115
C-C-N (pyridine ring)123 - 125

Molecular Dynamics Simulations for Interfacial Phenomena and Material Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, which is often used as a silane (B1218182) coupling agent, MD simulations are invaluable for understanding its behavior at interfaces, such as between an inorganic substrate (e.g., silica (B1680970), metal oxides) and an organic polymer matrix. mdpi.comresearchgate.netresearchgate.net

MD simulations can model the self-assembly of these molecules on a surface, the orientation of the pyridine and trimethoxysilyl groups at the interface, and the diffusion of the molecules within a polymer. rsc.orgmdpi.com These simulations help in understanding how the silane coupling agent can improve adhesion and compatibility between dissimilar materials. frontiersin.org For instance, simulations can show the silane molecules forming "molecular bridges" that enhance the interaction between an aggregate and a binder. mdpi.com

The process typically involves building a model of the interface, for example, a silica surface and a polymer bulk phase with the silane molecules placed at the interface or within the polymer. researchgate.netfrontiersin.org By applying a suitable force field (e.g., COMPASS, CVFF), the system's evolution is simulated, providing data on interaction energies, diffusion coefficients, and radial distribution functions. mdpi.commdpi.com These parameters quantify the strength of the interfacial bonding and the distribution of molecules, revealing the mechanism of adhesion promotion at a molecular level. rsc.orgmdpi.com

Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles

Quantum chemical calculations, particularly DFT, are extensively used to map out the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. nih.govrsc.org A critical reaction for this compound is the hydrolysis of its trimethoxysilyl group (Si-(OCH₃)₃) to form silanol (B1196071) groups (Si-(OH)₃). This step is essential for its function as a coupling agent, as the silanols can then undergo a condensation reaction with hydroxyl groups on an inorganic substrate surface. mdpi.com

Computational studies can model the step-by-step hydrolysis process, calculating the activation energies for each step. researchgate.net Such calculations have been performed for various alkoxysilanes, showing how factors like pH (acidic or basic conditions) can catalyze the reaction. nih.govmdpi.com The reaction pathway involves the nucleophilic attack of water on the silicon atom, leading to a transition state and subsequent elimination of a methanol (B129727) molecule. mdpi.com This process repeats until all three methoxy (B1213986) groups are replaced by hydroxyl groups. The calculated energy barriers provide quantitative insights into the reaction kinetics. nih.gov

Table 2: Illustrative Energy Profile for the First Step of Silane Hydrolysis (Note: The values are representative for the hydrolysis of an alkoxysilane and are intended for illustrative purposes.)

Reaction StepSpeciesRelative Energy (kJ/mol)
1R-Si(OCH₃)₃ + H₂O0
2Transition State 1+40 to +60
3R-Si(OCH₃)₂(OH) + CH₃OH-10 to -20

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate experimental data or to aid in the interpretation of spectra. DFT calculations can predict vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For this compound, calculating the vibrational spectra involves optimizing the molecule's geometry and then computing the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting frequencies can be compared with experimental FTIR spectra to assign specific peaks to particular vibrational modes, such as the Si-O-C stretches, pyridine ring vibrations, or C-H stretches. researchgate.netrsc.org

Similarly, NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predicted shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. d-nb.infonih.gov The accuracy of these predictions has become increasingly reliable, often matching experimental results with high precision. d-nb.info

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for a 4-substituted Ethylpyridine Silane Analogue (Note: Predicted values are based on DFT calculations for similar structures. Experimental ranges are typical for these functional groups.)

Spectroscopic DataPredicted (Computational)Typical Experimental Range
**FTIR (cm⁻¹) **
ν(C=N), ν(C=C) Pyridine1605, 15601610-1590, 1570-1550
ν(Si-O-C)1080 - 11001070 - 1100
¹H NMR (ppm)
Pyridine (α-H)8.5 - 8.68.4 - 8.7
Pyridine (β-H)7.2 - 7.37.1 - 7.4
-O-CH₃3.5 - 3.63.5 - 3.7
¹³C NMR (ppm)
Pyridine (Cγ)149 - 151~150
Pyridine (Cα)148 - 150~149
Pyridine (Cβ)123 - 125~124
-O-CH₃50 - 51~51

Modeling of Coordination Chemistry and Ligand-Metal Interactions

The pyridine moiety of this compound makes it an effective ligand for coordinating with metal ions. Computational modeling can be used to study the structure, stability, and electronic properties of the resulting metal complexes. researchgate.netresearchgate.netresearchgate.net

DFT calculations can optimize the geometry of the coordination complex, revealing how the pyridine ligand binds to the metal center. scispace.com These studies provide information on bond lengths and angles within the coordination sphere and can predict the binding energy, indicating the stability of the complex. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these complexes, helping to understand their photophysical properties, such as metal-to-ligand charge transfer (MLCT) transitions. researchgate.netredalyc.orgresearchgate.net Such insights are crucial for applications in catalysis, sensing, or the development of new materials with specific optical or electronic properties.

Future Research Trajectories and Unaddressed Challenges

Development of Sustainable and Economically Viable Synthetic Methodologies

The prevailing synthetic routes to 4-[2-(trimethoxysilyl)ethyl]pyridine, often relying on hydrosilylation, are effective but present opportunities for improvement in terms of sustainability and cost-effectiveness. Future research should prioritize the development of greener and more economical manufacturing processes.

Current industrial synthesis of organosilanes often involves the Müller-Rochow process, which can be energy-intensive and generate significant byproducts. researchgate.net While direct synthesis methods are being explored, they face challenges. researchgate.net For this compound specifically, research is needed to move beyond traditional platinum-based catalysts, such as Speier's and Karstedt's catalysts, which are effective but costly and raise environmental concerns. mdpi.com

Key areas for future investigation include:

Catalyst Innovation: The development of earth-abundant metal catalysts or even metal-free catalytic systems for the hydrosilylation of 4-vinylpyridine (B31050) with trimethoxysilane (B1233946) would represent a significant advancement.

Green Solvents: Exploring the use of bio-based esters or supercritical CO2 as reaction media could reduce the environmental footprint of the synthesis. researchgate.net However, the limited commercial availability and inconsistent quality of some green solvents currently pose a challenge. researchgate.net

Process Intensification: Investigating continuous flow reactors and process analytical technology (PAT) could lead to more efficient and controlled production, minimizing waste and energy consumption. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that should be applied to the synthesis of this compound.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyAdvantagesChallenges
Traditional Hydrosilylation High yield, well-establishedCostly platinum catalysts, potential for side reactions
Earth-Abundant Metal Catalysis Lower cost, reduced environmental impactCatalyst development and optimization needed
Metal-Free Catalysis Avoids metal contamination, potentially more sustainableLower catalytic activity and selectivity may be an issue
Direct Synthesis Routes Potentially more atom-economicalOften require harsh conditions, can produce complex mixtures
Continuous Flow Synthesis Improved process control, enhanced safetyInitial setup costs, requires process optimization

Exploration of Novel Application Paradigms

While this compound is already utilized in surface modification and as a coupling agent, its unique properties open doors to a host of innovative applications. The pyridine (B92270) moiety offers opportunities for coordination chemistry, while the silane (B1218182) group allows for covalent attachment to a wide range of substrates.

Future research should focus on harnessing these dual functionalities in emerging fields:

Smart Materials and Sensors: The pyridine group can act as a recognition site for metal ions or other analytes. rsc.orgajol.info By immobilizing the compound on a surface, highly selective and sensitive chemical sensors can be developed. ajol.info Furthermore, its incorporation into polymers could lead to materials that respond to external stimuli such as pH or the presence of specific chemicals.

Advanced Coatings: The ability to form robust bonds with inorganic surfaces makes it an ideal candidate for developing multifunctional coatings with enhanced properties like corrosion resistance, hydrophobicity, and mechanical durability. nih.govresearchgate.net

Optoelectronics: Arylsilanes and their derivatives have shown promise as materials for organic light-emitting diodes (OLEDs). researchgate.net The introduction of the pyridyl group could modulate the electronic properties of such materials, potentially leading to new host or charge-transport materials for more efficient OLED devices. researchgate.net

Phase Transfer Catalysis: Pyridyl-functionalized siloxanes have demonstrated the ability to act as phase transfer agents, facilitating the transfer of molecules between immiscible phases. rsc.org This could be exploited in various chemical processes, including catalysis and extraction. rsc.org

In Situ and Operando Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic processes involving this compound at interfaces is crucial for optimizing its performance in various applications. In situ and operando characterization techniques, which allow for the real-time monitoring of chemical and physical changes as they occur, are invaluable tools in this endeavor.

Future research should employ these advanced techniques to study:

Surface Grafting and Self-Assembly: Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy can monitor the covalent grafting of the silane group onto surfaces in real-time, providing insights into reaction kinetics and the influence of process parameters like pH and temperature. mdpi.com

Hydrolysis and Condensation: The hydrolysis of the trimethoxysilyl group and subsequent condensation to form siloxane bonds are fundamental to its function as a coupling agent. ajol.info In situ NMR and Raman spectroscopy can provide detailed information about these processes at a molecular level. mdpi.com

Dynamic Interfacial Interactions: Operando techniques, such as surface-enhanced Raman spectroscopy (SERS), can be used to study the interaction of the pyridine moiety with analytes or its response to stimuli at a working interface. This is particularly relevant for sensor applications.

Polymerization and Aggregation: Atomic force microscopy (AFM) and Raman mapping can be used to visualize the formation of silane layers on surfaces, revealing information about polymerization and aggregation that is not apparent from bulk measurements.

Table 2: Relevant In Situ and Operando Characterization Techniques

TechniqueInformation GainedRelevance to this compound
In Situ FTIR Spectroscopy Real-time monitoring of chemical bond formation and breaking.Studying the kinetics of surface grafting and hydrolysis. mdpi.com
In Situ NMR Spectroscopy Probing the local chemical environment and molecular structure in solution or at interfaces.Characterizing the hydrolysis and condensation of the trimethoxysilyl group. mdpi.com
Operando Raman Spectroscopy Vibrational spectroscopy under working conditions.Monitoring dynamic changes in the pyridine ring upon interaction with analytes.
Surface-Enhanced Raman Spectroscopy (SERS) Enhanced Raman signal from molecules near a plasmonic surface.Highly sensitive detection of interfacial processes, such as in sensor applications.
Atomic Force Microscopy (AFM) High-resolution imaging of surface topography.Visualizing the morphology of self-assembled monolayers and polymer films.

Scalability and Industrial Implementation Challenges

Transitioning a chemical compound from laboratory-scale synthesis to large-scale industrial production invariably presents a unique set of challenges. For this compound, these challenges encompass both the synthesis process and its subsequent application.

Key hurdles to overcome include:

Cost-Effectiveness: The cost of raw materials, particularly the catalyst, and the energy requirements of the synthesis are major factors in determining economic viability. researchgate.net Developing more efficient and less resource-intensive processes is paramount. researchgate.netresearchgate.net

Process Control and Safety: Maintaining consistent product quality at a large scale requires robust process control. mdpi.com The handling of potentially hazardous reagents and intermediates necessitates stringent safety protocols.

Supply Chain and Infrastructure: The availability of raw materials and the need for specialized equipment can impact the feasibility of industrial production. researchgate.net Establishing a reliable supply chain is crucial. researchgate.net

Regulatory Compliance: Meeting environmental and safety regulations is a critical aspect of industrial chemical production.

Integration into Multifunctional and Adaptive Material Systems

The future of materials science lies in the development of multifunctional and adaptive systems that can respond to their environment and perform complex tasks. The unique bifunctional nature of this compound makes it an excellent candidate for integration into such advanced materials.

Future research in this area should explore:

Stimuli-Responsive Polymers: The pyridine moiety can be protonated or deprotonated in response to changes in pH, which can trigger conformational changes in a polymer backbone. This could be used to create materials for controlled drug delivery or "smart" surfaces with tunable properties.

Self-Healing Materials: The reversible nature of coordination bonds involving the pyridine nitrogen could be exploited to create self-healing polymers and coatings.

Hierarchical and Hybrid Materials: The silane group allows for the covalent integration of organic polymers containing the pyridine functionality with inorganic nanomaterials, leading to hybrid materials with synergistic properties. ajol.info

Adaptive Coatings: By incorporating this compound into coating formulations, it may be possible to create surfaces that can adapt to changing environmental conditions, for example, by altering their wettability or adhesion characteristics.

The continued exploration of these research trajectories, coupled with a concerted effort to overcome the associated challenges, will undoubtedly unlock the full potential of this compound as a key enabling molecule in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[2-(trimethoxysilyl)ethyl]pyridine, and how can purity be ensured?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous silyl-modified pyridine derivatives are synthesized via transesterification or hydrolysis reactions. For example, transesterification of trimethoxysilyl precursors with alcohols (e.g., ethylene glycol monomethyl ether) using catalysts like dibutyltin oxide can yield stable silyl ethers . Purification often involves vacuum distillation or column chromatography. To ensure purity (>99%), rigorous characterization via GC-MS or NMR is recommended, alongside strict control of reaction stoichiometry and inert atmospheric conditions .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR Spectroscopy : To identify functional groups (e.g., Si-O-C, pyridine ring vibrations) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR for structural elucidation of the trimethoxysilyl and pyridine moieties.
  • Elemental Analysis : To verify stoichiometry.
  • Chromatography : GC-MS or HPLC to assess purity and detect byproducts .
    • Safety protocols during characterization (e.g., fume hood use, PPE) are critical due to the compound’s potential toxicity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if volatilized .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation risks (H313 hazard classification) .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis. Store away from moisture and oxidizers .

Advanced Research Questions

Q. How can researchers optimize the sol-gel film stability of this compound when used in electrochemical sensors?

  • Methodological Answer : Film stability in sol-gel matrices depends on the molar ratio of tetramethyl orthosilicate (TMOS) to this compound. A TMOS ratio >1 can destabilize films due to incomplete gelation, as shown by electrochemical quartz crystal microbalance (EQCM) studies . Optimize by:

  • Adjusting TMOS ratio (e.g., 1:1 to 1:2) to balance crosslinking and flexibility.
  • Controlling deposition time (e.g., 10–30 min) and drying conditions (slow evaporation at 25°C).
  • Validating stability via cyclic voltammetry in stirred solutions to test resistance to flaking .

Q. What methodologies are employed to integrate this compound with carbon nanotubes (CNTs) for enhanced sensor performance?

  • Methodological Answer :

  • Functionalization : Carboxylate CNTs via HNO3_3 reflux (140°C, 24 hrs) to create surface -COOH groups for covalent bonding with silyl groups .
  • Sol-Gel Composite Formation : Mix carboxylated CNTs with this compound/TMOS precursors. Use sonication (30 min) to ensure homogeneity.
  • Electrode Modification : Deposit the composite onto glassy carbon electrodes via drop-casting. Electrochemical impedance spectroscopy (EIS) can confirm enhanced conductivity and surface area .

Q. How should contradictory data regarding optimal deposition parameters for this compound-based films be analyzed?

  • Methodological Answer : Contradictions in deposition time or film thickness often arise from differences in substrate morphology or environmental conditions. Resolve by:

  • Systematic Parameter Screening : Vary deposition time (5–60 min), potential (-0.5 to -1.2 V), and temperature (20–40°C) while monitoring film adhesion via atomic force microscopy (AFM).
  • Cross-Validation : Use EQCM to correlate mass changes with electrochemical responses, ensuring reproducibility across labs .
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, ionic strength) affecting performance .

Q. What strategies can mitigate premature hydrolysis of this compound during storage or application?

  • Methodological Answer :

  • Inert Atmosphere : Store under argon or nitrogen to limit moisture exposure .
  • Stabilized Formulations : Pre-hydrolyze the compound with controlled water content (e.g., 0.1–0.5% H2_2O) to reduce reactivity during sol-gel processing .
  • Additives : Incorporate hydrolysis inhibitors (e.g., triethylamine) at 1–5 mol% to slow silanol condensation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.